Vedaclidine

Analgesia ED50 Therapeutic Index

Vedaclidine (INN; codenamed LY-297802, NNC 11-1053) is an experimental small-molecule (C₁₃H₂₁N₃S₂; MW 283.46 g/mol) that acts as a mixed agonist–antagonist at muscarinic acetylcholine receptors (mAChRs). It functions as a potent agonist at M1 and M4 subtypes while serving as an antagonist at M2, M3, and M5 subtypes.

Molecular Formula C13H21N3S2
Molecular Weight 283.5 g/mol
Cat. No. B130018
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVedaclidine
Synonyms(3-(3-1-butylthio)-1,2,5-thiadiazol-4-yl)-1-azabicyclo(2.2.2)octane
LY 297802
LY297802
vedaclidine
Molecular FormulaC13H21N3S2
Molecular Weight283.5 g/mol
Structural Identifiers
SMILESCCCCSC1=NSN=C1C2CN3CCC2CC3
InChIInChI=1S/C13H21N3S2/c1-2-3-8-17-13-12(14-18-15-13)11-9-16-6-4-10(11)5-7-16/h10-11H,2-9H2,1H3
InChIKeyWZZPXVURFDJHGI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Vedaclidine (LY-297802/NNC 11-1053) Procurement Guide: Mixed M1/M4 Agonist–M2/M3/M5 Antagonist Analgesic with Opioid-Sparing Profile


Vedaclidine (INN; codenamed LY-297802, NNC 11-1053) is an experimental small-molecule (C₁₃H₂₁N₃S₂; MW 283.46 g/mol) that acts as a mixed agonist–antagonist at muscarinic acetylcholine receptors (mAChRs). It functions as a potent agonist at M1 and M4 subtypes while serving as an antagonist at M2, M3, and M5 subtypes [1]. This mixed functional profile is structurally derived from its quinuclidine–thiadiazole scaffold and distinguishes it from both non-selective muscarinic agonists and opioid analgesics. Vedaclidine was developed collaboratively by Eli Lilly and Novo Nordisk and has been evaluated in preclinical pain models and early-phase human trials, demonstrating oral activity and an analgesic potency exceeding that of morphine by 3- to 24-fold [2][3]. Its chemical identifier is CAS 141575-50-0 (free base) and PubChem CID 60868 [4].

Why In-Class Muscarinic Agonists Cannot Substitute for Vedaclidine: Functional Selectivity Defines Therapeutic Differentiation


Muscarinic acetylcholine receptor agonists are not pharmacologically interchangeable because their functional effects—agonism vs. antagonism—at each of the five mAChR subtypes (M1–M5) dictate distinct efficacy and side-effect profiles. Vedaclidine is distinguished by its unique combination of M1 agonism with M2 and M3 antagonism [1]. This contrasts fundamentally with non-selective agonists such as pilocarpine (agonist at all subtypes with µM affinity) and milameline (non-selective partial agonist), as well as M1/M4-preferring agonists such as xanomeline, which retains agonist activity at M2 and M3 subtypes [2][3]. The M2 antagonism of vedaclidine is mechanistically linked to reduced cholinergic side effects (salivation, tremor, bradycardia), while M3 antagonism reduces glandular secretion and smooth muscle contraction [1]. Substituting another muscarinic agonist for vedaclidine would therefore fundamentally alter the receptor-level pharmacological signature, potentially introducing M2/M3-mediated adverse effects not observed with vedaclidine at therapeutic doses, or losing the opioid-sparing, low-tolerance profile documented for this compound.

Vedaclidine Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparative Data vs. Morphine, Xanomeline, Pilocarpine, and Milameline


Oral Analgesic ED50 and Therapeutic Window: Vedaclidine vs. Morphine (Direct Head-to-Head, Mouse)

In a direct head-to-head comparison across four standard mouse pain models, vedaclidine demonstrated 3- to 24-fold greater oral potency than morphine, with a substantially wider separation between therapeutic and adverse-effect doses [1][2]. Vedaclidine oral ED50 values ranged from 1.5 to 12.2 mg/kg (grid shock, writhing, tail-flick, hot plate), whereas morphine oral ED50 values ranged from 7.3 to 72 mg/kg in the same assays, yielding a quantifiable potency advantage of approximately 3- to 24-fold depending on the nociceptive modality [1]. In the mouse grid-shock test, vedaclidine ED50 was 0.19 mg/kg s.c. and 1.51 mg/kg p.o.; in the rat, ED50 was 0.26 mg/kg s.c. and 25.28 mg/kg p.o. [2]. Critically, vedaclidine exhibited a 50- to >100-fold separation between therapeutic oral doses and doses producing salivation or tremor, compared with a substantially narrower margin for morphine [1]. The therapeutic windows (ED50 side-effect / ED50 antinociception) for vedaclidine were >130 (s.c.) and >40 (p.o.) for salivation, and 54 (s.c.) and >40 (p.o.) for tremor [2].

Analgesia ED50 Therapeutic Index

Functional M1 Agonism with Concomitant M2/M3 Antagonism: Vedaclidine vs. Xanomeline, Pilocarpine, and Milameline (Cross-Study Comparison in Isolated Tissue and Recombinant Systems)

Vedaclidine exhibits a unique functional signature characterized by potent M1 receptor agonism (IC50 = 0.33 nM in rabbit vas deferens) combined with competitive antagonism at M2 receptors (pA2 = 6.9 in guinea pig atria) and M3 receptors (pA2 = 7.4 in guinea pig urinary bladder), and only weak partial agonism in the guinea pig ileum (heterogeneous mAChR population) [1]. In contrast, xanomeline is an agonist at all five mAChR subtypes—with binding affinities (Ki) of approximately 10, 12, 17, 7, and 22 nM at human M1, M2, M3, M4, and M5, respectively—and exhibits functional selectivity only as a preference for M1/M4 over M2, not as receptor-level antagonism [2][3]. Pilocarpine is a non-selective partial agonist with ~1,000-fold lower affinity (Ki M1 ≈ 3.1–6.0 µM, M2 ≈ 8.2–9.8 µM) [4]. Milameline is a non-selective partial agonist with roughly equal affinity across all subtypes (Ki M1–M5 = 2.3–4.3 µM) . No other muscarinic agonist in the comparator set displays the agonist/antagonist dichotomy across subtypes that characterizes vedaclidine.

Muscarinic Receptor Subtype Selectivity Functional Assay pA2

Attenuated Antinociceptive Tolerance: Vedaclidine vs. Morphine After Repeated Dosing (Direct Head-to-Head, Mouse)

A direct tolerance comparison in mice demonstrated a critical differentiating feature: after 6.5 days of repeated dosing, morphine produced marked antinociceptive tolerance, whereas vedaclidine produced minimal, if any, tolerance [1]. In this study, mice were administered vedaclidine or morphine repeatedly, and antinociceptive efficacy was assessed using the grid-shock test. Morphine-treated animals exhibited a significant rightward shift of the dose–response curve, indicative of pharmacodynamic tolerance, whereas the dose–response relationship for vedaclidine remained essentially unchanged [1]. This finding is mechanistically consistent with vedaclidine's lack of opioid receptor engagement (confirmed by naloxone/naltrexone insensitivity) and its muscarinic receptor-mediated mechanism, which does not trigger the compensatory adaptations associated with chronic µ-opioid receptor activation [1][2].

Tolerance Chronic Dosing Opioid Sparing

Low Human Abuse Liability: Vedaclidine (LY297802) vs. Oral Morphine in Occasional Drug Users (Direct Head-to-Head, Placebo-Controlled Human Trial)

In a randomized, placebo-controlled, double-blind human laboratory study directly comparing vedaclidine (LY297802 tartrate, 0.1–1 mg oral) with oral morphine (10–100 mg) in nine non-dependent occasional drug users, vedaclidine produced no significant subjective effects different from placebo on any measure of abuse liability, whereas morphine produced significant dose-dependent increases across multiple validated scales [1]. Specifically, morphine significantly increased scores on the Visual Analog Scale (VAS), the Addiction Research Center Inventory (ARCI), and the Adjective Rating Scale (ARS) agonist subscale—all standard indices of drug liking and abuse potential. In contrast, vedaclidine did not engender changes different from placebo on any of these indices [1]. Vedaclidine did produce significant, dose-dependent increases in physiological measures (heart rate, mean arterial pressure, diastolic blood pressure), confirming systemic exposure and pharmacological activity, yet these effects were not accompanied by subjective effects indicative of abuse potential [1].

Abuse Liability Human Subjective Effects Drug Discrimination

Antihyperalgesic Efficacy in Central Sensitization Models: Vedaclidine vs. Non-Selective Muscarinic Agonists RS86 and Pilocarpine (Cross-Study Comparison in Rat and Mouse Pain Models)

Vedaclidine demonstrates antihyperalgesic efficacy in multiple models of central sensitization where non-selective muscarinic agonists fail to produce meaningful effects. In the pertussis toxin (PTX)-induced thermal allodynia model in mice—a model of G(i/o)-protein dysfunction relevant to neuropathic pain—vedaclidine produced a partial but significant reversal of allodynia, whereas the non-selective partial agonists RS86 and pilocarpine, as well as the cholinesterase inhibitors physostigmine and tacrine, completely failed to reverse the allodynia [1]. Furthermore, vedaclidine (0.3–10 mg/kg s.c.) produced dose-related antihyperalgesic effects in the rat formalin test, dose-related reversal of capsaicin-induced mechanical hyperalgesia, and dose-related reversal of both mechanical and thermal hyperalgesia in the carrageenan inflammatory pain model (0.1–30 mg/kg) [2]. Notably, in the carrageenan test, vedaclidine's antihyperalgesic effects were synergistic with the NSAID ketoprofen, as demonstrated by isobolographic analysis [2]. This synergy with a COX-inhibitor class analgesic suggests combination potential that non-selective muscarinic agonists may lack.

Central Sensitization Neuropathic Pain Antihyperalgesia

Vedaclidine (LY-297802): Highest-Value Research and Industrial Application Scenarios Based on Quantitative Evidence


Non-Opioid Analgesic Lead Optimization and Preclinical Development Programs

Vedaclidine serves as a validated lead compound for programs aiming to develop non-opioid analgesics with oral activity, high potency (ED50 1.5–12.2 mg/kg p.o. in mouse), and low abuse liability. Its 3- to 24-fold potency advantage over morphine, combined with minimal tolerance after 6.5 days repeated dosing and absence of morphine-like subjective effects in human volunteers, makes it a compelling starting point for medicinal chemistry optimization targeting chronic pain indications where opioid use is problematic [1][2]. The compound's demonstrated synergy with ketoprofen further supports combination therapy applications [3].

Neuropathic Pain and Central Sensitization Model Validation

The unique efficacy of vedaclidine in models involving central sensitization—where non-selective muscarinic agonists such as pilocarpine and RS86 fail—positions it as a critical pharmacological tool for validating neuropathic pain models. Its dose-related antihyperalgesic effects in formalin (0.3–10 mg/kg s.c.), capsaicin-induced, and carrageenan-induced hyperalgesia models (0.1–30 mg/kg), and its partial reversal of PTX-induced thermal allodynia, provide researchers with a mechanistically distinctive positive control that is active in models in which standard muscarinic comparators are ineffective [1][3].

Muscarinic Receptor Subtype Pharmacology Research and Functional Selectivity Studies

Vedaclidine's unique combination of subnanomolar M1 agonism (IC50 0.33 nM) with M2 (pA2 6.9) and M3 (pA2 7.4) antagonism makes it an essential reference compound for functional selectivity studies at muscarinic receptors. In contrast to xanomeline (agonist at all subtypes) and pilocarpine/milameline (non-selective partial agonists), vedaclidine provides the only tool compound exhibiting subtype-level functional dichotomy, enabling dissection of M1/M4-mediated therapeutic effects from M2/M3-mediated cholinergic side effects [2][4]. This pharmacological signature is particularly valuable for target validation studies seeking to confirm M4-mediated antinociception in the absence of M2-mediated cardiac effects.

Abuse-Deterrent and Low-Diversion Analgesic Formulation Research

The human abuse liability data from Petry et al. (1998), showing that vedaclidine at pharmacologically active doses (0.1–1 mg p.o.) produces no subjective effects different from placebo—while morphine (10–100 mg p.o.) produces significant dose-dependent drug liking—provides direct evidence supporting vedaclidine's suitability for abuse-deterrent formulation research [5]. The minimal tolerance after repeated dosing further supports sustained-use applications without the dose escalation associated with µ-opioid agonists [1]. Vedaclidine is therefore a high-value reference compound for programs seeking to benchmark novel analgesics against a molecule with human-validated low abuse liability.

Quote Request

Request a Quote for Vedaclidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.